molecular formula C14H17FN2O3 B8366363 (E)-1-ACETYL-ALPHA-(5-FLUORO-2-HYDROXYPHENYL)-N-HYDROXY-4-PIPERIDINEMETHANIMINE

(E)-1-ACETYL-ALPHA-(5-FLUORO-2-HYDROXYPHENYL)-N-HYDROXY-4-PIPERIDINEMETHANIMINE

Cat. No.: B8366363
M. Wt: 280.29 g/mol
InChI Key: VTKDVMLLKOMPKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-ACETYL-ALPHA-(5-FLUORO-2-HYDROXYPHENYL)-N-HYDROXY-4-PIPERIDINEMETHANIMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, a fluorinated cyclohexadienone core, and a hydroxyamino functional group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-ACETYL-ALPHA-(5-FLUORO-2-HYDROXYPHENYL)-N-HYDROXY-4-PIPERIDINEMETHANIMINE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorine atom, and the addition of the hydroxyamino group. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through a cyclization reaction.

    Addition of Hydroxyamino Group: The hydroxyamino group is introduced through a nucleophilic substitution reaction using hydroxylamine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-1-ACETYL-ALPHA-(5-FLUORO-2-HYDROXYPHENYL)-N-HYDROXY-4-PIPERIDINEMETHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-1-ACETYL-ALPHA-(5-FLUORO-2-HYDROXYPHENYL)-N-HYDROXY-4-PIPERIDINEMETHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-1-ACETYL-ALPHA-(5-FLUORO-2-HYDROXYPHENYL)-N-HYDROXY-4-PIPERIDINEMETHANIMINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (6Z)-6-[(1-Acetylpiperidin-4-yl)(hydroxyamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one: Similar structure but with a chlorine atom instead of fluorine.

    (6Z)-6-[(1-Acetylpiperidin-4-yl)(hydroxyamino)methylidene]-4-bromocyclohexa-2,4-dien-1-one: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (E)-1-ACETYL-ALPHA-(5-FLUORO-2-HYDROXYPHENYL)-N-HYDROXY-4-PIPERIDINEMETHANIMINE imparts unique properties, such as increased stability and altered reactivity compared to its chlorine and bromine analogs. This makes it particularly valuable in applications where these properties are advantageous.

Properties

IUPAC Name

1-[4-[C-(5-fluoro-2-hydroxyphenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O3/c1-9(18)17-6-4-10(5-7-17)14(16-20)12-8-11(15)2-3-13(12)19/h2-3,8,10,19-20H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKDVMLLKOMPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=NO)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 12.7 g of 1-acetyl-4-(5-fluoro-2-hydroxybenzoyl)piperidine, 6.6 g of hydroxylamine hydrochloride, 11.0 g of ammonium acetate and 200 ml of ethanol-ether was heated under reflux for 10 hrs. After cooling, most of the ethanol was removed under reduced pressure. The resultant suspension was diluted with water and extracted with dichloromethane. The dichloromethane was evaporated in vacuo to give an oil. The oil was dissolved in ethyl acetate and cyclohexane was added to precipitate a solid. The solid was recrystallized from ethyl acetate to give 8.8 g (65.4%) of product, mp, 181°-183°. The chromatogram showed 2 spots.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
ethanol-ether
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
65.4%

Synthesis routes and methods II

Procedure details

A mixture of 12.7 g of 1-acetyl-4-(5-fluoro-2-hydroxybenzoyl)piperidine, 6.6 g of hydroxylamine hydrochloride, 11.0 g of ammonium acetate and 200 ml of ethanol-ether was heated under reflux for 10 hrs. After cooling, most of the ethanol was removed under reduced pressure. The resultant suspension was diluted with water and extracted with dichloromethane. The dichloromethane was evaporated in vacuo to given an oil. The oil was dissolved in ethyl acetate and cyclohexane was added to precipitate a solid. The solid was recrystallized from ethyl acetate to give 8.8 g (65.4%) of product, mp, 181°-183°. The chromatogram showed 2 spots.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
ethanol-ether
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
65.4%

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